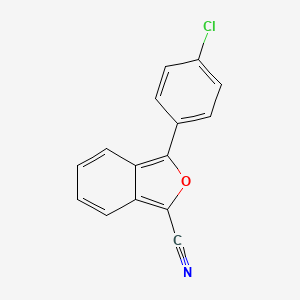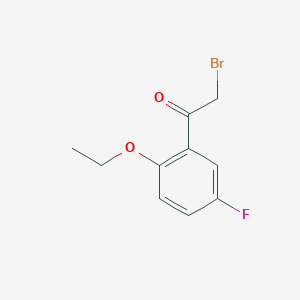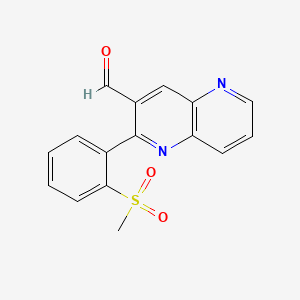![molecular formula C12H15F3N2O B8647009 (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide](/img/structure/B8647009.png)
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable pentanamide precursor. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium or copper. The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dimethylformamide to ensure proper solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to its biological effects. The compound may inhibit or activate certain pathways, depending on its target, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)aniline: A precursor in the synthesis of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide.
α-trifluoromethylstyrene: Another fluorinated compound with similar applications in organic synthesis.
3-trifluoromethyl-1,2,4-triazoles: Compounds with similar trifluoromethyl groups used in pharmaceutical research.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
(3R)-3-[4-(trifluoromethyl)anilino]pentanamide |
InChI |
InChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18)/t9-/m1/s1 |
InChI Key |
RZSARXINBOJSRD-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Methoxyphenyl)thio]propanoic acid](/img/structure/B8646950.png)



![Hexahydro-2H-3,5-methanocyclopenta[b]furan-6-ol](/img/structure/B8646977.png)




![2-Methylimidazo[1,2-a]pyridine-6-methanol](/img/structure/B8647008.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-](/img/structure/B8647025.png)

